Cas no 2171968-92-4 (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide
- EN300-1461068
- 2171968-92-4
-
- インチ: 1S/C9H10N6/c1-6-7(8(10)11)5-15(14-6)9-12-3-2-4-13-9/h2-5H,1H3,(H3,10,11)
- InChIKey: MRQKLHVEKZWHLM-UHFFFAOYSA-N
- ほほえんだ: N1(C2N=CC=CN=2)C=C(C(=N)N)C(C)=N1
計算された属性
- せいみつぶんしりょう: 202.09669434g/mol
- どういたいしつりょう: 202.09669434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 93.5Ų
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461068-2500mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 2500mg |
$2576.0 | 2023-09-29 | ||
Enamine | EN300-1461068-10000mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 10000mg |
$5652.0 | 2023-09-29 | ||
Enamine | EN300-1461068-5000mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 5000mg |
$3812.0 | 2023-09-29 | ||
Enamine | EN300-1461068-50mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 50mg |
$1104.0 | 2023-09-29 | ||
Enamine | EN300-1461068-500mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 500mg |
$1262.0 | 2023-09-29 | ||
Enamine | EN300-1461068-1.0g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1461068-250mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 250mg |
$1209.0 | 2023-09-29 | ||
Enamine | EN300-1461068-1000mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 1000mg |
$1315.0 | 2023-09-29 | ||
Enamine | EN300-1461068-100mg |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide |
2171968-92-4 | 100mg |
$1157.0 | 2023-09-29 |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamideに関する追加情報
Research Brief on 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide (CAS: 2171968-92-4)
In recent years, the compound 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide (CAS: 2171968-92-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. The unique structural features of this molecule make it a valuable scaffold for drug discovery, and recent studies have explored its synthesis, biological activity, and mechanism of action in detail.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and optimization of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide derivatives for their inhibitory effects on protein kinases. The researchers employed a multi-step synthetic route to generate a series of analogs, which were then evaluated for their kinase inhibitory activity. The results demonstrated that certain derivatives exhibited potent inhibition of specific kinases involved in cancer cell proliferation, with IC50 values in the nanomolar range. Molecular docking studies further revealed that the pyrimidine and pyrazole rings of the compound play a critical role in binding to the ATP-binding site of the target kinases.
Another significant study, featured in Bioorganic & Medicinal Chemistry Letters (2024), explored the antimicrobial properties of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide. The researchers tested the compound against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The findings indicated that the compound exhibited broad-spectrum antimicrobial activity, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Mechanistic studies suggested that the compound disrupts microbial cell membrane integrity and inhibits essential enzymatic pathways, highlighting its potential as a novel antimicrobial agent.
In addition to its therapeutic applications, recent research has also focused on the pharmacokinetic and toxicological profiles of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide. A preclinical study conducted in 2023 evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and a relatively long half-life, suggesting its suitability for further development as an oral therapeutic agent. Toxicity studies revealed no significant adverse effects at therapeutic doses, although higher doses were associated with mild hepatotoxicity, warranting further optimization of the compound's safety profile.
Overall, the latest research on 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide underscores its versatility and potential in drug discovery. Its dual functionality as a kinase inhibitor and antimicrobial agent makes it a compelling candidate for further investigation. Future studies are expected to focus on the development of more potent and selective derivatives, as well as the exploration of its therapeutic applications in other disease areas, such as inflammatory disorders and neurodegenerative diseases. As the field advances, this compound is likely to play a pivotal role in the development of next-generation therapeutics.
2171968-92-4 (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide) 関連製品
- 1019489-91-8(butyl(2,4,6-trimethylphenyl)methylamine)
- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)
- 941872-00-0(N'-(4-fluorophenyl)methyl-N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 2229320-50-5(4,4-difluoro-3-(5-fluoropyridin-3-yl)butanoic acid)
- 1407161-75-4(1-(4-methoxyphenyl)-4,5-dimethyl-1H-Imidazole)
- 1888-75-1(Lithium,(1-methylethyl)- (9CI))
- 2171629-65-3(3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)
- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)
- 1396784-92-1(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)



